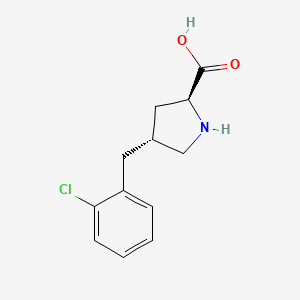

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid

Description

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a 2-chlorobenzyl group and a carboxylic acid group

Properties

IUPAC Name |

(2S,4R)-4-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8/h1-4,8,11,14H,5-7H2,(H,15,16)/t8-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSBJCALHMABRX-KCJUWKMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376003 | |

| Record name | (4R)-4-[(2-Chlorophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049978-05-3 | |

| Record name | (4R)-4-[(2-Chlorophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

One of the principal methods involves the alkylation of a protected pyrrolidine-2-carboxylic acid intermediate (referred to as compound c1 in patent literature) to introduce the 2-chlorobenzyl group at the 4-position. This method can proceed via two routes:

Stepwise deprotection and alkylation: The carboxyl protecting group is first removed from compound c1, followed by alkylation with 2-chlorobenzyl halide to yield the desired product without racemization, preserving the stereochemistry at the 2-position.

Direct alkylation: Compound c1 can be alkylated directly, but this often leads to racemization at the chiral center adjacent to the carboxyl group, which is undesirable for obtaining the pure (2S,4R) stereoisomer.

This approach is well-documented in patent EP3015456A1, which highlights the importance of controlling reaction conditions to avoid racemization and achieve high stereoselectivity.

Catalytic Hydrogenation of Alkene Precursors

Another key synthetic strategy involves the catalytic hydrogenation of an alkene intermediate (compound E) that contains the 2-chlorobenzyl substituent. When the alkene intermediate is a single enantiomer, catalytic hydrogenation under carefully controlled conditions yields the cis isomer of the pyrrolidine-2-carboxylic acid derivative, preserving stereochemistry at the 4-position.

This method is notable because catalytic hydrogenation of alkene double bonds generally leads to racemization at chiral centers adjacent to the double bond. However, the patented process achieves an unexpected technical effect by maintaining stereochemical integrity, which is critical for the biological activity of the compound.

Dynamic Kinetic Resolution and Stereochemical Control

Research on related pyrrolidine derivatives suggests that dynamic kinetic resolution (DKR) can be employed to enhance stereoselectivity during synthesis. The DKR process involves the interconversion of stereoisomers under reaction conditions, allowing selective conversion to the desired (2S,4R) isomer based on thermodynamic and kinetic factors.

The Curtin-Hammett principle explains the stereochemical outcome during transformations of intermediates such as Schiff bases and thiazolidine derivatives, which are structurally related to pyrrolidine carboxylic acids. Computational studies indicate low potential energy barriers for interconversion between stereoisomers, facilitating efficient DKR and high enantiomeric excess of the target compound.

Synthetic Route Overview and Reaction Conditions

A generalized synthetic route to (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid can be summarized as follows:

| Step | Reaction Type | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|---|

| 1 | Pyrrolidine ring formation | Cyclization of suitable amino acid or precursor to form the pyrrolidine ring | Amino acid derivatives, cyclization catalysts | Ensures correct ring closure |

| 2 | Protection of carboxyl group | Protecting group installation to prevent racemization during alkylation | Common protecting groups: Boc, Fmoc | Protects stereocenter |

| 3 | Alkylation at 4-position | Introduction of 2-chlorobenzyl group via nucleophilic substitution or alkylation | 2-Chlorobenzyl chloride, base (e.g., NaH) | Control of stereochemistry essential |

| 4 | Deprotection | Removal of protecting group to liberate carboxylic acid | Acidic or basic conditions | Avoids racemization |

| 5 | Catalytic hydrogenation (optional) | Saturation of double bonds in intermediate to finalize stereochemistry | Pd/C or other catalysts, H2 atmosphere | Yields cis isomer selectively |

Industrial and Laboratory Scale Considerations

Industrial synthesis optimizes the above steps with attention to:

Scalability: Use of continuous flow reactors for alkylation and hydrogenation steps to improve yield and reproducibility.

Environmental impact: Adoption of green chemistry principles, such as solvent recycling and minimizing hazardous reagents.

Purification: Use of chiral chromatography or crystallization to isolate the pure (2S,4R) stereoisomer.

Data Table: Summary of Preparation Methods

Research Findings and Mechanistic Insights

The patented methods demonstrate that careful control of protecting groups and reaction conditions is essential to maintain stereochemical integrity during alkylation.

Catalytic hydrogenation of specific alkene intermediates can selectively produce the cis isomer without racemization, which is unusual and represents a technical advancement in the synthesis of pyrrolidine derivatives.

Computational studies and mechanistic analyses support the use of dynamic kinetic resolution to achieve high stereoselectivity, leveraging low energy barriers between stereoisomers and the Curtin-Hammett principle.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The 2-chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid serves as a valuable building block in medicinal chemistry, particularly in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Organic Synthesis

This compound acts as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it versatile for creating diverse chemical entities.

Biological Studies

The compound is utilized in studies investigating the effects of chiral molecules on biological systems. Its chirality can influence pharmacodynamics and pharmacokinetics, making it an important subject in research aimed at understanding drug interactions and efficacy.

Industrial Applications

In industrial settings, (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid may be employed in the development of new materials and catalysts. Its chemical properties can be harnessed to create innovative solutions in various fields.

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Properties

In vitro studies demonstrate effectiveness against several bacterial and fungal strains. The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and exert antimicrobial effects.

Neuroprotective Effects

Certain analogs of this compound may provide protective benefits in neurodegenerative diseases by modulating neurotransmitter systems. This suggests its potential use in treating conditions such as Alzheimer's or Parkinson's disease.

Anti-inflammatory Activity

The compound may inhibit pathways involved in inflammation, contributing to its potential therapeutic uses in inflammatory diseases. Detailed studies are required to elucidate the exact molecular targets involved.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

(2S,4R)-4-Benzylpyrrolidine-2-carboxylic acid: Similar structure but lacks the chlorine atom.

(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid: Similar structure with a fluorine atom instead of chlorine.

(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

Uniqueness

The presence of the 2-chlorobenzyl group in (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile, making it distinct from its analogs.

Biological Activity

Overview

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound characterized by its unique pyrrolidine structure, which includes a carboxylic acid and a chlorobenzyl substituent. This configuration is significant for its biological activity and potential therapeutic applications. The compound's stereochemistry, denoted as (2S,4R), plays a crucial role in determining its interactions with biological macromolecules and its overall pharmacological profile.

- Molecular Formula: C12H14ClNO2

- Molecular Weight: 239.7 g/mol

- CAS Number: 1049978-05-3

Biological Activities

Research has indicated that (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid exhibits various biological activities, including:

1. Antimicrobial Properties

- In vitro studies demonstrate effectiveness against several bacterial and fungal strains. The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and exert antimicrobial effects.

2. Neuroprotective Effects

- Certain analogs of this compound may provide protective benefits in neurodegenerative diseases by modulating neurotransmitter systems. This suggests its potential use in treating conditions such as Alzheimer's or Parkinson's disease .

3. Anti-inflammatory Activity

- The compound may inhibit pathways involved in inflammation, contributing to its potential therapeutic uses in inflammatory diseases.

The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets involved .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy against multidrug-resistant strains, demonstrating that derivatives of (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid exhibited significant activity against Staphylococcus aureus strains resistant to conventional antibiotics .

- Neuroprotective Research : In models simulating neurodegenerative conditions, analogs showed promise in reducing neuronal cell death through modulation of apoptotic pathways, indicating potential therapeutic applications in neuroprotection .

- Inflammation Model : In a murine model of inflammation, treatment with the compound led to a marked reduction in pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases .

Synthesis and Derivatives

The synthesis typically involves:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid, and how do protection/deprotection strategies influence yield?

- Methodology : The synthesis typically involves multi-step protection/deprotection sequences. For example, tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen is common to prevent side reactions during benzylation. A key intermediate is the Boc-protected derivative, (2S,4R)-1-Boc-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid, synthesized via coupling reactions under anhydrous conditions. Deprotection using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) yields the free carboxylic acid. Optimization of reaction temperatures (e.g., 93–96°C for hydrolysis) and solvent systems (e.g., dichloromethane or DMF) is critical for achieving >90% purity .

Q. How is the stereochemical integrity of the (2S,4R) configuration validated during synthesis?

- Methodology : Chiral HPLC or capillary electrophoresis is used to confirm enantiomeric purity. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements, particularly for the 2-chlorobenzyl substituent. X-ray crystallography of intermediates (e.g., Boc-protected derivatives) provides definitive stereochemical validation, as seen in structural studies of related pyrrolidine carboxylates .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodology :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 239.70 for the free acid).

- NMR : 1H and 13C NMR identify regioselectivity and substituent orientation (e.g., coupling constants for pyrrolidine ring protons).

- HPLC : Reverse-phase HPLC with UV detection at 254 nm monitors purity (>95% by area normalization) .

Advanced Research Questions

Q. How does the 2-chlorobenzyl group influence conformational dynamics in enzyme binding studies?

- Methodology : Molecular dynamics (MD) simulations and X-ray co-crystallization with target enzymes (e.g., cathepsin L) reveal that the 2-chlorobenzyl moiety enhances hydrophobic interactions in enzyme active sites. The chlorine atom’s electronegativity stabilizes binding via halogen bonding, as observed in crystallographic data (PDB: 5F02) . Competitive inhibition assays (IC50 determination) using fluorogenic substrates quantify potency improvements conferred by this substituent .

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

- Methodology :

- Batch Comparison : Compare NMR spectra (e.g., 1H in DMSO-d6) across batches to identify impurities or stereoisomers.

- Isotopic Labeling : Use 13C-labeled precursors to trace unexpected signals in carbon NMR.

- Advanced Chromatography : Employ chiral stationary phases or ion-pairing agents to separate diastereomers. Contradictions in melting points (e.g., 130–136°C for Boc-protected derivatives) may arise from polymorphic forms, requiring differential scanning calorimetry (DSC) analysis .

Q. How can this compound serve as a scaffold for designing protease inhibitors with improved pharmacokinetics?

- Methodology :

- Prodrug Derivatization : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.

- Side Chain Modifications : Introduce fluorinated or cyano groups (e.g., 4-cyanobenzyl analogs) to modulate metabolic stability, as seen in related compounds with extended plasma half-lives .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied benzyl substituents (e.g., 3-iodo or 4-fluoro) and assess inhibitory activity against serine/cysteine proteases .

Q. What are the implications of aggregation behavior in aqueous solutions for biological assays?

- Methodology : Dynamic light scattering (DLS) and transmission electron microscopy (TEM) detect nanoparticle formation at concentrations >1 mM. To mitigate aggregation, use co-solvents (e.g., DMSO ≤10%) or surfactants (e.g., Tween-20). Conformational studies via circular dichroism (CD) in phosphate-buffered saline (PBS) confirm secondary structure preservation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.